REACTION_CXSMILES
|
I[CH:2]([CH3:6])[CH:3](I)[CH3:4].C(=O)([O-])[O-].[Na+].[Na+].[CH2:13]([O:15][C:16](=[O:26])[CH2:17][C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:14]>CN(C)C=O>[C:18]([C:17]1([C:16]([O:15][CH2:13][CH3:14])=[O:26])[CH2:4][CH2:3][CH2:2][CH2:6]1)(=[O:25])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:1.2.3|
|
Name
|
Diiodobutane
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
IC(C(C)I)C
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 55 to 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture after completion of reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (hexane:ethyl acetate=9:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1(CCCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |